Cas no 2091602-53-6 (3-Bromo-5-(difluoromethyl)-2-methyl-thiophene)

3-Bromo-5-(difluoromethyl)-2-methyl-thiophene is a halogenated thiophene derivative with significant utility in organic synthesis and pharmaceutical intermediates. The presence of bromine at the 3-position enhances reactivity for cross-coupling reactions, while the difluoromethyl group at the 5-position introduces unique electronic and steric properties, making it valuable for fluorinated compound development. The methyl substitution at the 2-position further stabilizes the thiophene ring. This compound is particularly useful in the synthesis of agrochemicals, bioactive molecules, and materials science applications due to its structural versatility. Its well-defined reactivity profile allows for precise modifications, facilitating the construction of complex heterocyclic frameworks.
3-Bromo-5-(difluoromethyl)-2-methyl-thiophene structure
2091602-53-6 structure
Product Name:3-Bromo-5-(difluoromethyl)-2-methyl-thiophene
CAS No:2091602-53-6
MF:C6H5BrF2S
MW:227.069706678391
CID:5193587
Update Time:2025-11-01

3-Bromo-5-(difluoromethyl)-2-methyl-thiophene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene
    • Thiophene, 3-bromo-5-(difluoromethyl)-2-methyl-
    • Inchi: 1S/C6H5BrF2S/c1-3-4(7)2-5(10-3)6(8)9/h2,6H,1H3
    • InChI Key: ZOARADULWRKUEM-UHFFFAOYSA-N
    • SMILES: C1(C)SC(C(F)F)=CC=1Br

3-Bromo-5-(difluoromethyl)-2-methyl-thiophene Pricemore >>

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Additional information on 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene

Research Briefing on 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene (CAS: 2091602-53-6) in Chemical Biology and Pharmaceutical Applications

3-Bromo-5-(difluoromethyl)-2-methyl-thiophene (CAS: 2091602-53-6) is a halogenated heterocyclic compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential as a key intermediate in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene in the synthesis of selective kinase inhibitors. The research team utilized this compound as a core scaffold to develop potent inhibitors of JAK3 kinase, showing promising results in preclinical models of autoimmune diseases. The presence of both bromine and difluoromethyl groups on the thiophene ring was found to be crucial for optimal binding affinity and selectivity.

In the field of agrochemical research, a recent patent application (WO2023051234) disclosed novel pesticidal compounds derived from 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene. The inventors demonstrated that derivatives of this compound exhibit remarkable insecticidal activity against resistant strains of agricultural pests, while maintaining favorable environmental safety profiles. The difluoromethyl group was particularly noted for its role in enhancing metabolic stability.

From a synthetic chemistry perspective, several innovative methodologies have been developed for the functionalization of 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene. A 2024 Nature Communications paper described a palladium-catalyzed cross-coupling strategy that enables efficient diversification of this scaffold at the bromine position. This advancement has significantly expanded the structural diversity accessible from this key intermediate.

Pharmacokinetic studies of derivatives containing the 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene moiety have revealed interesting properties. The difluoromethyl group appears to confer improved metabolic stability compared to non-fluorinated analogs, while the thiophene core contributes to favorable membrane permeability. These characteristics make this scaffold particularly attractive for CNS-targeted drug discovery programs.

Recent computational studies have provided insights into the molecular interactions of compounds containing this structural motif. Molecular docking simulations suggest that the bromine atom participates in halogen bonding with protein targets, while the difluoromethyl group engages in unique electrostatic interactions. These findings are guiding rational drug design efforts across multiple therapeutic areas.

In conclusion, 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene (CAS: 2091602-53-6) continues to emerge as a valuable scaffold in medicinal chemistry and chemical biology. Its unique combination of synthetic versatility and favorable physicochemical properties positions it as a key building block for the development of next-generation therapeutics and agrochemicals. Ongoing research is expected to further expand the applications of this compound and its derivatives in various domains.

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